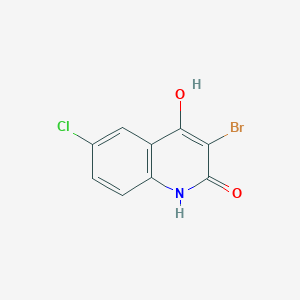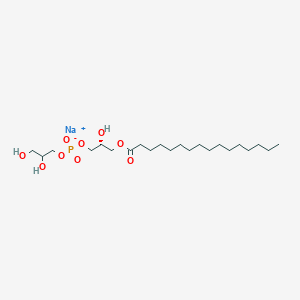
1-棕榈酰-2-羟基-sn-甘油-3-磷酸-(1'-外消旋-甘油)(钠盐)
描述
1-棕榈酰-2-羟基-sn-甘油-3-磷酸甘油(钠盐)是一种溶血磷脂,在sn-1位置含有棕榈酸。 它通常用于生成胶束、脂质体和其他类型的仿生膜,包括脂质类药物载体系统 .
科学研究应用
1-棕榈酰-2-羟基-sn-甘油-3-磷酸甘油(钠盐)具有广泛的科学研究应用:
作用机制
1-棕榈酰-2-羟基-sn-甘油-3-磷酸甘油(钠盐)主要通过其形成胶束和脂质体的能力发挥作用。这些结构可以包封疏水性药物,提高其溶解度和生物利用度。该化合物与细胞膜相互作用,促进包封的药物递送至靶细胞。 参与其中的分子靶点和途径包括膜蛋白和脂筏,它们在细胞摄取和信号传导中起着至关重要的作用 .
类似化合物:
1-棕榈酰-2-羟基-sn-甘油-3-磷酸乙醇胺(钠盐): 结构类似,但含有乙醇胺基而不是甘油基.
1-棕榈酰-2-羟基-sn-甘油-3-磷酸胆碱(钠盐): 含有胆碱基团,用于类似的应用,但具有不同的生化特性.
1-棕榈酰-2-羟基-sn-甘油-3-磷酸(钠盐): 溶血磷脂酸的醚类似物,用于各种生物学研究.
独特性: 1-棕榈酰-2-羟基-sn-甘油-3-磷酸甘油(钠盐)因其独特的结构而具有独特性,使其能够形成稳定的胶束和脂质体。 这种特性使其在药物递送系统中特别有价值,在这些系统中,稳定性和包封效率至关重要 .
生化分析
Biochemical Properties
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) plays a significant role in biochemical reactions, particularly in the formation of artificial membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in the generation of micelles and liposomes, which are essential for drug delivery systems . The interactions of this compound with biomolecules are primarily based on its ability to form stable structures that mimic natural membranes.
Cellular Effects
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form micelles and liposomes allows it to interact with cell membranes, potentially altering membrane fluidity and permeability . These changes can impact cellular functions such as nutrient uptake, signal transduction, and metabolic processes.
Molecular Mechanism
The molecular mechanism of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) involves its interaction with cell membranes and other biomolecules. The compound can integrate into lipid bilayers, affecting membrane properties and functions. It may also interact with specific proteins and enzymes, modulating their activity. For example, its incorporation into liposomes can enhance the delivery of therapeutic agents by facilitating their uptake into cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular functions, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) vary with different dosages in animal models. At lower doses, the compound may enhance cellular functions and promote the delivery of therapeutic agents. At higher doses, it may exhibit toxic or adverse effects, such as disrupting membrane integrity and causing cellular damage . Threshold effects and dose-dependent responses should be carefully evaluated in animal studies to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism and membrane synthesis. The compound’s incorporation into lipid bilayers can influence metabolic flux and alter metabolite levels . Understanding these metabolic pathways is essential for optimizing the use of this compound in drug delivery systems and other biomedical applications.
Transport and Distribution
The transport and distribution of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) within cells and tissues are critical for its function. The compound can be transported by specific lipid transporters and binding proteins, facilitating its distribution to target sites . Its localization and accumulation within cells can affect its activity and therapeutic potential.
Subcellular Localization
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within lipid bilayers and membranes can modulate its interactions with other biomolecules and affect cellular processes.
准备方法
合成路线和反应条件: 反应通常涉及使用催化剂和特定的反应条件,以确保高产率和纯度 .
工业生产方法: 1-棕榈酰-2-羟基-sn-甘油-3-磷酸甘油(钠盐)的工业生产涉及大规模酯化工艺,通常使用连续流反应器来保持一致的反应条件。 然后通过结晶或色谱技术对产品进行纯化,以达到所需的纯度水平 .
化学反应分析
反应类型: 1-棕榈酰-2-羟基-sn-甘油-3-磷酸甘油(钠盐)会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物,具体取决于所使用的氧化剂。
还原: 还原反应可以改变分子中存在的官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 在取代反应中使用卤代烷烃或酰氯等试剂.
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而取代可能会产生各种酯或醚衍生物 .
相似化合物的比较
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (sodium salt): Similar in structure but contains an ethanolamine group instead of a glycerol group.
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (sodium salt): Contains a choline group, used in similar applications but with different biochemical properties.
1-Palmityl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): An ether analog of lysophosphatidic acid, used in various biological studies.
Uniqueness: 1-Palmitoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is unique due to its specific structure, which allows it to form stable micelles and liposomes. This property makes it particularly valuable in drug delivery systems, where stability and encapsulation efficiency are critical .
属性
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)29-17-21(25)19-31-32(27,28)30-18-20(24)16-23;/h20-21,23-25H,2-19H2,1H3,(H,27,28);/q;+1/p-1/t20?,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEBZINYFPJJAW-IYZPEQFLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44NaO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]Triazolo[4,3-a]quinolin-8-ol,1-ethyl-5-methyl-(9CI)](/img/structure/B1496530.png)
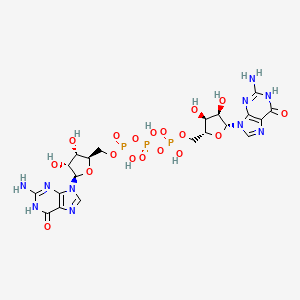
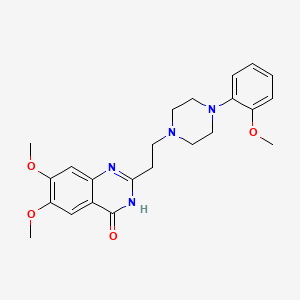
![5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1496539.png)

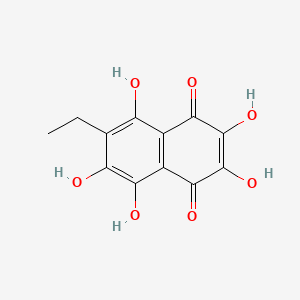


![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1496549.png)
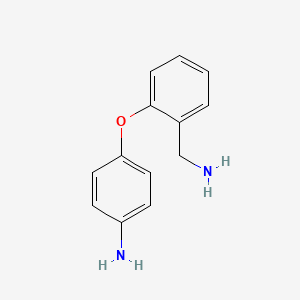
![4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde](/img/structure/B1496563.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B1496568.png)
